molecular formula C₄₄H₆₁N₇O₁₁ B549528 H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH CAS No. 102029-74-3

H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH

Cat. No. B549528
CAS RN: 102029-74-3
M. Wt: 864 g/mol
InChI Key: ADBHAJDGVKLXHK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for the peptide is 1S/C44H61N7O11/c1-5-26 (4)37 (44 (61)62)49-40 (57)34-14-10-22-51 (34)43 (60)31 (19-20-35 (53)54)46-41 (58)36 (25 (2)3)48-38 (55)32 (24-27-11-7-6-8-12-27)47-39 (56)33-13-9-21-50 (33)42 (59)30 (45)23-28-15-17-29 (52)18-16-28/h6-8,11-12,15-18,25-26,30-34,36-37,52H,5,9-10,13-14,19-24,45H2,1-4H3, (H,46,58) (H,47,56) (H,48,55) (H,49,57) (H,53,54) (H,61,62)/t26-,30-,31-,32-,33-,34-,36-,37-/m0/s1 .

Scientific Research Applications

1. Interaction with Cu(II) Ions

Research by Chruścińska et al. (1998) explored the complex formation between Cu(II) and variants of the beta-casomorphin heptapeptide, including Tyr-Pro-Phe-Val-Glu-Pro-Ile. This study highlighted the influence of Pro residues on complex equilibria, demonstrating the peptide's potential in biochemical studies of metal-peptide interactions (Chruścińska et al., 1998).

2. Immunostimulating Properties

Parker et al. (1984) identified an immunostimulating hexapeptide derived from human casein, similar in composition to H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH. This hexapeptide was found to stimulate phagocytosis, suggesting a potential role in immune response modulation (Parker et al., 1984).

3. Role in Enzymatic Reactivation

Lin et al. (1972) synthesized peptides containing sequences similar to this compound for studying the reactivation of ribonuclease A. This research provided insights into the role of specific amino acids in peptide-protein interactions, crucial for understanding enzyme functions (Lin et al., 1972).

4. Lipopeptide Isoform Identification

Yang et al. (2015) utilized MALDI-TOF-MS/MS to identify lipopeptide isoforms, including sequences similar to this compound. This study underscores the peptide's relevance in advanced analytical chemistry for characterizing complex biological molecules (Yang et al., 2015).

5. Inhibitory Properties in HIV-1 Protease

Tomasselli et al. (1990) demonstrated that peptides like this compound act as substrates for HIV-1 protease, suggesting potential applications in antiviral drug development and understanding viral protein processing (Tomasselli et al., 1990).

Mechanism of Action

Target of Action

Casomorphin, also known as “H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH”, is an opioid peptide derived from the digestion of the milk protein casein . The primary targets of casomorphin are the three types of opioid receptors: μ, δ, and κ . These receptors are involved in pain regulation, reward, and addictive behaviors. Casomorphin, except for α-casomorphin, acts as an agonist for all these opioid receptors .

Mode of Action

Casomorphin interacts with its targets, the opioid receptors, by binding to them. This binding mimics the action of endogenous opioids, leading to a series of intracellular events. These events include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. The result is a decrease in neuronal excitability and neurotransmitter release .

Biochemical Pathways

Casomorphin affects several biochemical pathways. It increases the induction of inflammatory response in the gut through increased expression of inflammatory markers like myeloperoxidase, antibodies, and toll-like receptors . It also plays a role in gut inflammation, gut motility, electrolyte absorption, lymphocyte stimulation and proliferation, histamine secretion, hormone release (gastrin, cholecystokinin, secretin, and gastrin inhibitory peptide), and mucus production .

Pharmacokinetics

Casomorphins are released from the milk casein during gastrointestinal digestion (in vivo), simulated gastrointestinal digestion (in vitro), or fermentation . The A1/A2 milk hypothesis establishes that BCM-7, a type of casomorphin, is released from only A1 milk of bovines due to the presence of histidine at position 67 of the β-casein .

Result of Action

The binding of casomorphin to opioid receptors leads to a variety of physiological effects. These include analgesic effects, sedative activity, regulation of fat intake and postprandial metabolism, and cardiovascular activity . It also has significant roles in sudden infant death syndrome (SIDS) and heart-related attributes .

Action Environment

The action of casomorphin can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as dipeptidyl peptidase-4 (DPP4), can affect the ability of casomorphin to breach the intestinal barrier and attach to opioid receptors . Additionally, the type of milk (A1 or A2) from which casomorphin is derived can influence its production and subsequent effects .

Biochemical Analysis

Biochemical Properties

Casomorphins have selectivity for all three types of opioid receptors including μ, δ, and κ . They act as agonists for these opioid receptors . They possess all the structural features essential for the binding to the endogenous opioid receptors . They interact with various enzymes, proteins, and other biomolecules, influencing a range of biochemical reactions .

Cellular Effects

Casomorphins demonstrate both protective and adverse effects through in vivo and in vitro trials . They play a significant role in physiology, metabolism, immunomodulation, and inflammation . Casomorphin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . They increase the induction of inflammatory response in mice gut through increased expression of inflammatory markers .

Molecular Mechanism

The molecular mechanism of Casomorphin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . They show morphine-like activity and opioid activity . They exert their effects at the molecular level, influencing a range of physiological processes .

Temporal Effects in Laboratory Settings

The effects of Casomorphin change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Casomorphin vary with different dosages in animal models . Some studies have suggested the possibility that these adverse effects are restricted to a portion of the population . The topic is controversial due to the small number of in vivo studies .

Metabolic Pathways

Casomorphin is involved in various metabolic pathways . It interacts with several enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Casomorphin within cells and tissues are complex processes that are still being studied . It could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-[[1-[2-[[2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H61N7O11/c1-5-26(4)37(44(61)62)49-40(57)34-14-10-22-51(34)43(60)31(19-20-35(53)54)46-41(58)36(25(2)3)48-38(55)32(24-27-11-7-6-8-12-27)47-39(56)33-13-9-21-50(33)42(59)30(45)23-28-15-17-29(52)18-16-28/h6-8,11-12,15-18,25-26,30-34,36-37,52H,5,9-10,13-14,19-24,45H2,1-4H3,(H,46,58)(H,47,56)(H,48,55)(H,49,57)(H,53,54)(H,61,62)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBHAJDGVKLXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H61N7O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403148
Record name Tyrosylprolylphenylalanylvalyl-alpha-glutamylprolylisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

864.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102029-74-3
Record name Tyrosylprolylphenylalanylvalyl-alpha-glutamylprolylisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH
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Reactant of Route 6
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Q & A

Q1: How do casomorphins exert their effects?

A1: Casomorphins, including β-casomorphin-7, primarily exert their effects by binding to opioid receptors, particularly the μ-opioid receptor subtype. [, , , , , ] This binding interaction triggers a cascade of downstream signaling events, leading to various physiological responses.

Q2: What are the downstream effects of casomorphin binding to opioid receptors?

A2: Casomorphin binding to opioid receptors, particularly in the gut, can influence gastrointestinal motility. Studies have shown that casomorphins can slow down gastric emptying and gastrointestinal transit time. [, ] This effect is often cited as a potential reason for the digestive comfort some individuals experience after consuming dairy products.

Q3: Can casomorphins influence insulin release?

A3: Yes, studies have shown that intravenous administration of β-casomorphins can modulate insulin release in dogs. [, ] Interestingly, the effects vary depending on the specific casomorphin and the dose administered, suggesting a complex interplay with pancreatic function.

Q4: Do casomorphins play a role in intestinal mucus secretion?

A4: Research indicates that β-casomorphin-7 can stimulate mucus release in the rat jejunum. [, ] This effect is believed to be mediated through the activation of μ-opioid receptors present on intestinal goblet cells. []

Q5: What is the molecular formula and weight of β-casomorphin-7?

A5: The molecular formula of β-casomorphin-7 is C41H55N7O9. Its molecular weight is 789.9 g/mol.

Q6: Is there any spectroscopic data available for characterizing β-casomorphin-7?

A6: Researchers often utilize techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV detection to identify and quantify β-casomorphin-7 in various samples. [, , , ] The peptide's absorbance at specific wavelengths, particularly 215 nm, is used for detection and quantification. [, ]

Q7: How do structural modifications of β-casomorphin affect its activity?

A7: Research suggests that C-terminal amidation of β-casomorphin can increase its opioid potency and affinity for μ-opioid receptors. [] Additionally, substituting D-alanine for L-proline at position 4 has been shown to enhance analgesic effects and potency. [] Conversely, replacing L-proline at position 2 with D-proline can abolish opioid-like activity. []

Q8: How stable is β-casomorphin-7 in biological systems?

A8: Studies indicate that β-casomorphin-7 can be rapidly degraded in human plasma. [] This degradation poses a challenge for its potential therapeutic applications, necessitating strategies to enhance its stability.

Q9: Has β-casomorphin-7 been tested in clinical trials?

A9: The provided research does not cover clinical trial data for β-casomorphin-7. Most studies focus on in vitro experiments using isolated tissues or cell lines and in vivo animal models.

Q10: Are there any animal models used to study β-casomorphin-7 effects?

A13: Yes, researchers have employed various animal models, including rats, mice, dogs, and guinea pigs, to investigate the effects of β-casomorphin-7 on gastrointestinal motility, insulin release, mucus secretion, and immune responses. [, , , , , , , , ]

Q11: What is known about the safety profile of β-casomorphin-7?

A11: The provided research primarily focuses on the physiological effects of β-casomorphin-7 rather than extensive toxicological studies. While some studies suggest potential links to various health conditions, further research is needed to establish a comprehensive safety profile.

Q12: Are there any alternative sources of β-casomorphin-7 besides bovine milk?

A15: β-casomorphin-7 is primarily associated with the A1 variant of β-casein found in some cow breeds. [, ] Milk from cows with the A2 variant of β-casein contains proline at the crucial position, making it resistant to the enzymatic cleavage that releases β-casomorphin-7. [, ]

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